3-Chloro-5-(trifluoromethyl)phenyl trifluoromethanesulphonate
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Overview
Description
3-Chloro-5-(trifluoromethyl)phenyl trifluoromethanesulphonate is a chemical compound characterized by the presence of a trifluoromethyl group and a chloro group on a phenyl ring, which is further substituted with a trifluoromethanesulphonate group
Mechanism of Action
Target of Action
Similar compounds, such as 3,5-di(trifluoromethyl)phenyl(cyano)iodonium triflate, have been reported to activate p-tolyl thioglycoside donors .
Mode of Action
It’s structurally similar compound, 3,5-di(trifluoromethyl)phenyl(cyano)iodonium triflate, is described as a powerful thiophile that can activate batches of p-tolyl thioglycoside donors at room temperature . This activation leads to efficient glycosylation of various alcoholic acceptors .
Biochemical Pathways
The activation of p-tolyl thioglycoside donors by similar compounds suggests a potential role in the glycosylation process . Glycosylation is a critical biochemical pathway involved in various biological processes, including protein folding, cell adhesion, and immune response.
Result of Action
The activation of p-tolyl thioglycoside donors by similar compounds leads to the efficient glycosylation of various alcoholic acceptors . This suggests that the compound may have a role in modulating glycosylation processes.
Action Environment
Similar compounds have been reported to be stable and active at room temperature , suggesting that temperature could be a significant environmental factor influencing its action.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve various types of chemical bonds and forces .
Cellular Effects
The effects of 3-Chloro-5-(trifluoromethyl)phenyl trifluoromethanesulphonate on cells are diverse and depend on the specific type of cell and the cellular processes involved . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These effects are exerted at the molecular level and can have significant impacts on the function and behavior of cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
It is likely that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(trifluoromethyl)phenyl trifluoromethanesulphonate typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-5-(trifluoromethyl)benzene as the starting material.
Reaction with Trifluoromethanesulphonyl Chloride: The benzene derivative is reacted with trifluoromethanesulphonyl chloride in the presence of a suitable base, such as triethylamine, to form the trifluoromethanesulphonate derivative.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-(trifluoromethyl)phenyl trifluoromethanesulphonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulphonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia, amines, and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Alcohols, amines, and other reduced derivatives.
Substitution Products: Amides, esters, and ethers.
Scientific Research Applications
3-Chloro-5-(trifluoromethyl)phenyl trifluoromethanesulphonate has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used as a reagent in biochemical assays and studies involving enzyme inhibition.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl trifluoromethanesulphonate
3-Bromo-5-(trifluoromethyl)phenyl trifluoromethanesulphonate
3-Iodo-5-(trifluoromethyl)phenyl trifluoromethanesulphonate
Uniqueness: 3-Chloro-5-(trifluoromethyl)phenyl trifluoromethanesulphonate is unique due to its specific combination of halogen atoms and the trifluoromethyl group, which imparts distinct chemical and physical properties compared to similar compounds. Its high stability and reactivity make it a valuable compound in various applications.
Properties
IUPAC Name |
[3-chloro-5-(trifluoromethyl)phenyl] trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF6O3S/c9-5-1-4(7(10,11)12)2-6(3-5)18-19(16,17)8(13,14)15/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWHNHSIIJQVSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OS(=O)(=O)C(F)(F)F)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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